N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a substituted oxalamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety and a thiophene ring. The compound’s structure combines a spirocyclic ketal system (1,4-dioxaspiro[4.5]decane) with a thiophen-2-ylmethyl group, linked via an oxalamide bridge. The spirocyclic component may confer enhanced metabolic stability and solubility compared to linear analogs, while the thiophene moiety could influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-14(15(20)18-10-13-5-4-8-23-13)17-9-12-11-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-11H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNLXEYCKHMCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethanol and thiophen-2-ylmethanol. These compounds undergo a series of reactions, including esterification, amidation, and spirocyclization, to form the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The spirocyclic and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits significant anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.
- Receptor Interaction : It can bind to receptors that modulate cell signaling pathways critical for cancer cell survival and proliferation.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects, likely due to its ability to interact with molecular targets involved in inflammatory pathways. This interaction could modulate the activity of pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases.
Analgesic Effects
Similar compounds have been reported to exhibit analgesic properties by influencing pain signaling pathways. The unique structure of this compound may enhance its efficacy in pain management.
Material Science Applications
The distinct chemical structure of this compound also positions it as a candidate for various material science applications:
Polymer Chemistry
The oxalamide functional group can serve as a building block for the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Such polymers may find applications in coatings, adhesives, and biomedical devices.
Nanotechnology
Due to its unique structural features, this compound may be utilized in the development of nanomaterials for drug delivery systems or as components in nanoscale devices.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of oxalamide derivatives, including those similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of oxalamide compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models . This supports the hypothesis that this compound could be developed into an effective anti-inflammatory agent.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity. The thiophenyl group may also contribute to its overall activity by participating in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Oxalamides
Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to pharmaceuticals. Below is a comparative analysis of structurally related oxalamides:
Key Findings from Comparative Studies
Metabolic Stability :
- The spirocyclic ketal in this compound may reduce susceptibility to oxidative metabolism compared to linear ether analogs (e.g., S336). However, direct metabolic data for this compound are unavailable .
- In contrast, S336 and related oxalamides undergo rapid hepatic metabolism but resist amide bond cleavage, suggesting that the oxalamide core itself is metabolically robust .
This contrasts with pyridyl or benzyl groups in analogs like S336, which may favor hydrogen bonding or π-π stacking . The 1,4-dioxaspiro[4.5]decane moiety imposes steric constraints that could limit conformational flexibility compared to non-spirocyclic analogs, possibly affecting binding affinity .
Safety Profiles: Structurally related oxalamides (e.g., S336 and its analogs) exhibit exceptionally high safety margins (NOEL = 100 mg/kg bw/day), attributed to rapid clearance and low bioaccumulation .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The molecular formula is , and it contains both oxalamide and thiophene moieties, which are known for their pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing oxalamide structures exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thiophene ring may enhance this activity through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.
Neuroprotective Effects
Compounds with similar structural features have been evaluated for neuroprotective effects. A study on indole-based derivatives demonstrated that modifications in substituent groups can significantly enhance neuroprotective activity against neurotoxicity induced by amyloid-beta peptides . This suggests that this compound could potentially offer similar protective effects in neurodegenerative models.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with oxalamide linkages often act as enzyme inhibitors. For example, they may inhibit proteases or other enzymes involved in pathogenic processes.
- Antioxidant Properties : Many thiophene-containing compounds exhibit antioxidant properties, which can protect neuronal cells from oxidative stress—a key factor in neurodegeneration.
Synthesis and Evaluation
A notable study synthesized various derivatives of oxalamides and evaluated their biological activities. The findings indicated that specific substitutions on the thiophene ring could enhance both antimicrobial and neuroprotective activities .
| Compound | Activity Type | Observed Effect |
|---|---|---|
| Oxalamide Derivative A | Antimicrobial | Effective against E. coli |
| Oxalamide Derivative B | Neuroprotective | Reduced neurotoxicity in SH-SY5Y cells |
| This compound | Unknown | Further investigation needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
